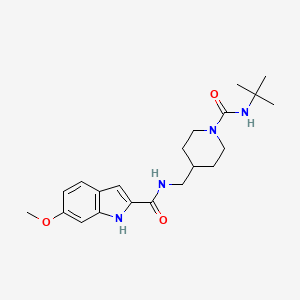
1-(2-fluoro-4-methylphenyl)-5-(3-pyridyl)-1H-1,2,3-triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-fluoro-4-methylphenyl)-5-(3-pyridyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in drug discovery and development. This compound belongs to the class of triazole-based compounds that have shown promising results in treating various diseases. In
Mécanisme D'action
The mechanism of action of 1-(2-fluoro-4-methylphenyl)-5-(3-pyridyl)-1H-1,2,3-triazole-4-carboxylic acid involves the inhibition of specific enzymes and receptors. It has been shown to inhibit the activity of histone deacetylases, which are involved in regulating gene expression. It also acts as an antagonist of the adenosine A2A receptor, which is involved in various physiological processes, including inflammation and immune response.
Biochemical and Physiological Effects:
1-(2-fluoro-4-methylphenyl)-5-(3-pyridyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and viruses, and reduce inflammation. It has also been shown to have neuroprotective effects, making it a potential candidate for treating neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(2-fluoro-4-methylphenyl)-5-(3-pyridyl)-1H-1,2,3-triazole-4-carboxylic acid in lab experiments is its high potency and selectivity. It can be used in small concentrations, making it cost-effective. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are various future directions for the research and development of 1-(2-fluoro-4-methylphenyl)-5-(3-pyridyl)-1H-1,2,3-triazole-4-carboxylic acid. One direction is to explore its potential application in treating autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another direction is to investigate its potential as a treatment for viral infections, such as COVID-19. Additionally, further research can be conducted to optimize its synthesis method and improve its solubility in water.
In conclusion, 1-(2-fluoro-4-methylphenyl)-5-(3-pyridyl)-1H-1,2,3-triazole-4-carboxylic acid is a promising compound that has shown potential in treating various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research can be conducted to explore its potential in new applications and optimize its synthesis method.
Méthodes De Synthèse
The synthesis of 1-(2-fluoro-4-methylphenyl)-5-(3-pyridyl)-1H-1,2,3-triazole-4-carboxylic acid involves the reaction of 2-fluoro-4-methylphenyl isocyanate with 3-pyridyl azide in the presence of a copper catalyst. The resulting product is then hydrolyzed to obtain the final compound. This synthesis method has been optimized to provide high yields and purity of the product.
Applications De Recherche Scientifique
1-(2-fluoro-4-methylphenyl)-5-(3-pyridyl)-1H-1,2,3-triazole-4-carboxylic acid has been extensively studied for its potential application in drug discovery and development. This compound has shown promising results in treating various diseases, including cancer, infectious diseases, and neurological disorders. It acts as an inhibitor of various enzymes and receptors, making it a potential candidate for developing targeted therapies.
Propriétés
IUPAC Name |
1-(2-fluoro-4-methylphenyl)-5-pyridin-3-yltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O2/c1-9-4-5-12(11(16)7-9)20-14(10-3-2-6-17-8-10)13(15(21)22)18-19-20/h2-8H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWVCNIAGLKUKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CN=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluoro-4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Dichloro-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyridine-3-carboxamide](/img/structure/B2447792.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2447796.png)




![Methyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2447806.png)

![(1-(4-methylbenzyl)-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thio}-1H-imidazol-5-yl)methanol](/img/structure/B2447808.png)
![1-(3,4-dimethylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2447809.png)

